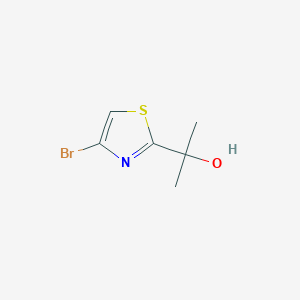

2-(4-Bromothiazole)propan-2-ol

Description

2-(4-Bromothiazole)propan-2-ol is a brominated thiazole derivative with a tertiary alcohol functional group. It is classified as a biochemical reagent and is commercially available in highly purified grades, with prices reflecting its specialized synthesis (e.g., €1,658.00 for 5g) .

Properties

IUPAC Name |

2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-4(7)3-10-5/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYKULIZPAXQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376795 | |

| Record name | 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761447-63-6 | |

| Record name | 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromothiazole)propan-2-ol may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiazole)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a thiazole derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-(4-Bromothiazol-2-yl)propan-2-one.

Reduction: Formation of 2-(Thiazol-2-yl)propan-2-ol.

Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiazole)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiazole)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Ethyl 2-Bromothiazole-4-carboxylate

Structural Features :

- Contains a bromothiazole core but substitutes the propan-2-ol group with an ethyl ester (COOEt) at the 4-position.

Key Differences : - Reactivity : The ester group enables nucleophilic acyl substitution reactions, contrasting with the alcohol’s propensity for oxidation or ether formation.

- Polarity : Lower polarity compared to 2-(4-Bromothiazole)propan-2-ol due to the ester’s reduced hydrogen-bonding capacity.

- Applications : Likely used as a precursor for carboxylic acid derivatives or metal-catalyzed cross-coupling reactions .

2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol

Structural Features :

2-(4-Bromophenyl)-2-methylpropan-1-ol

Structural Features :

- Bromophenyl aromatic system instead of bromothiazole, with a primary alcohol (propan-1-ol).

Key Differences : - Polarity : The phenyl group reduces polarity compared to the thiazole ring, impacting solubility in aqueous systems.

- Steric Effects : The primary alcohol (vs. tertiary in this compound) may reduce steric hindrance, enhancing reactivity in SN2 reactions .

Data Table: Comparative Analysis

Critical Analysis of Functional Group Impact

- Thiazole vs. Thiophene : The nitrogen in thiazole enhances polarity and hydrogen-bonding capability, making this compound more soluble in polar solvents than thiophene analogs.

- Alcohol Position : Tertiary alcohols (propan-2-ol) exhibit greater steric hindrance than primary alcohols (propan-1-ol), affecting reaction kinetics and derivatization pathways.

- Bromine Substitution : Bromine’s electron-withdrawing effect directs electrophilic substitution in aromatic systems, though reactivity varies between thiazole, thiophene, and phenyl cores.

Biological Activity

2-(4-Bromothiazole)propan-2-ol is a chemical compound with the molecular formula C₆H₈BrNOS and a molecular weight of 222.11 g/mol. This compound has garnered attention due to its unique structural features, particularly the bromine atom and thiazole ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The presence of the bromine atom in this compound enhances its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological properties.

Antimicrobial Properties

Numerous studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL |

The compound's action against these microorganisms is primarily attributed to its ability to disrupt cell wall synthesis and interfere with protein function, leading to cell death .

The mechanism by which this compound exerts its biological activity involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to increased permeability and eventual cell lysis.

- Interference with Nucleic Acid Synthesis : By interacting with nucleic acids, it can impede replication and transcription processes in microorganisms .

Study on Antifungal Activity

A study conducted by Karegoudar et al. evaluated the antifungal efficacy of various thiazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of Candida species at concentrations as low as 15 µg/mL . The study also highlighted its potential use as a therapeutic agent in treating fungal infections.

Research on Bacterial Inhibition

In another investigation focused on bacterial pathogens, this compound was shown to be effective against Staphylococcus aureus and Escherichia coli. The study reported MIC values indicating that the compound could serve as a promising lead for developing new antibacterial agents .

Comparative Analysis with Related Compounds

When compared to similar compounds such as 2-(4-Chlorothiazole)propan-2-ol and 2-(4-Fluorothiazole)propan-2-ol, the brominated derivative exhibited superior antimicrobial activity. This suggests that the bromine substituent may enhance the pharmacological profile of thiazole derivatives .

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| This compound | 12.5 µg/mL (S. aureus) |

| 2-(4-Chlorothiazole)propan-2-ol | 25 µg/mL (S. aureus) |

| 2-(4-Fluorothiazole)propan-2-ol | 30 µg/mL (S. aureus) |

Future Directions

Research into the biological activity of this compound is ongoing, with a focus on elucidating its full therapeutic potential. Future studies may explore:

- In Vivo Efficacy : Testing in animal models to assess therapeutic effectiveness and safety.

- Mechanistic Studies : Further investigations into its precise mechanisms of action at the molecular level.

- Structural Modifications : Synthesis of analogs to enhance potency and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.